molecular formula C40H76N2O7 B1243129 (3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide

(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide

Cat. No. B1243129
M. Wt: 697 g/mol
InChI Key: GBJZUVQTZBGBFB-KVBYWJEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide is a natural product found in Streptomyces with data available.

Scientific Research Applications

Lipopolysaccharide Research

  • The compound has been utilized in the study of lipopolysaccharides, particularly in the gas chromatography-mass spectrometry analysis of 3-hydroxy fatty acids. These fatty acids are used as chemical markers for the determination of lipopolysaccharides in various environments, including pharmaceutical products (Mielniczuk et al., 1992).

Drug Design and Therapeutic Applications

  • The compound has been implicated in drug designing, specifically against NSP15 of SARS-CoV2. High throughput computational screening and structural dynamics approaches have been used to propose promising drug candidates targeting NSP15, a critical component in SARS-CoV2 replication and interference with the host immune system (Batool et al., 2020).

Synthesis and Structural Studies

  • The compound has been synthesized in various studies, focusing on its structural characterization and implications in different scientific fields. This includes the synthesis and mesomorphic behavior of liquid-crystalline polymers and the study of their properties (Percec & Zheng, 1992).

Anticancer and Antimicrobial Research

  • Research has been conducted on analogues of the compound in the context of anticancer and antimicrobial activities. Studies have focused on evaluating the in vitro anticancer activity of various derivatives, highlighting the potential therapeutic applications of these compounds (Corona et al., 2000).

Metabolite Analysis

  • The compound has been used in the analysis of metabolites, particularly in the study of ceramides. Research in this area has led to the isolation and structural elucidation of new ceramides from various sources, contributing to the understanding of their biological and chemical properties (Kang et al., 2007).

properties

Product Name

(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide

Molecular Formula

C40H76N2O7

Molecular Weight

697 g/mol

IUPAC Name

(5S)-6-[(3S)-1-amino-15-methyl-1-oxohexadecan-3-yl]oxy-5-[[(3S)-3-hydroxy-15-methylhexadecanoyl]amino]-6-oxohexanoic acid

InChI

InChI=1S/C40H76N2O7/c1-32(2)24-19-15-11-7-5-9-13-17-21-26-34(43)30-38(45)42-36(28-23-29-39(46)47)40(48)49-35(31-37(41)44)27-22-18-14-10-6-8-12-16-20-25-33(3)4/h32-36,43H,5-31H2,1-4H3,(H2,41,44)(H,42,45)(H,46,47)/t34-,35-,36-/m0/s1

InChI Key

GBJZUVQTZBGBFB-KVBYWJEESA-N

Isomeric SMILES

CC(C)CCCCCCCCCCC[C@@H](CC(=O)N[C@@H](CCCC(=O)O)C(=O)O[C@@H](CCCCCCCCCCCC(C)C)CC(=O)N)O

Canonical SMILES

CC(C)CCCCCCCCCCCC(CC(=O)NC(CCCC(=O)O)C(=O)OC(CCCCCCCCCCCC(C)C)CC(=O)N)O

synonyms

3-(5-carboxy-2-(3-hydroxy-15-methylhexadecanoyl)aminopentanoyl)oxy-15-methylhexadecanamide
WA-8242B
WA8242-B
WA8242B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide
Reactant of Route 2
(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide
Reactant of Route 3
(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide
Reactant of Route 4
(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide
Reactant of Route 5
(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide
Reactant of Route 6
(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide

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